methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate is a 1,4-disubstituted indazole-3-carboxylate ester bearing a bromine at C4 and an isopropyl substituent at N1. The compound has molecular formula C₁₂H₁₃BrN₂O₂ and a molecular weight of 297.15 g/mol.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
Cat. No. B13877694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate
Molecular FormulaC12H13BrN2O2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC
InChIInChI=1S/C12H13BrN2O2/c1-7(2)15-9-6-4-5-8(13)10(9)11(14-15)12(16)17-3/h4-7H,1-3H3
InChIKeyZOIXBPGCVGDRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate (CAS 1350760-37-0): Core Properties and Procurement-Relevant Identity


Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate is a 1,4-disubstituted indazole-3-carboxylate ester bearing a bromine at C4 and an isopropyl substituent at N1. The compound has molecular formula C₁₂H₁₃BrN₂O₂ and a molecular weight of 297.15 g/mol . Its predicted logP is 3.17, its predicted boiling point is 375.6 ± 22.0 °C, and its predicted density is 1.50 ± 0.1 g/cm³ . The indazole scaffold is a recognized phenol bioisostere that confers enhanced lipophilicity and reduced phase I/II metabolic vulnerability relative to phenol [1], and 3-carboxylate indazoles are established building blocks for kinase inhibitor programs and serotonin receptor ligand development [2].

Why Methyl 4-Bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate Cannot Be Freely Substituted by In-Class Analogs


Indazole-3-carboxylate derivatives with different N1-alkyl groups and halogenation patterns exhibit distinct physicochemical properties that directly impact their performance as synthetic intermediates and ultimately the pharmacokinetic profiles of derived drug candidates. The N1-isopropyl group confers greater lipophilicity than N1-methyl or N1-H analogs (ΔlogP = +1.04 to +0.76) [1], while the C4 bromine provides a regiochemically defined cross-coupling handle whose positional isomer (e.g., C5-, C6-, or C7-bromo) would yield structurally divergent final products with potentially altered target binding [2]. Simple replacement by a non-brominated or differently N-alkylated analog without quantitative understanding of these property shifts risks failure in downstream reaction efficiency, product isolation, or biological assay outcomes.

Quantitative Differentiation Evidence for Methyl 4-Bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate vs. Closest Analogs


Lipophilicity Advantage: N1-Isopropyl vs. N1-Methyl and N1-H Analogs

Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate exhibits a predicted logP of 3.17, representing a substantial increase in lipophilicity compared to its N1-methyl analog (logP = 2.12) and its N1-unsubstituted parent (methyl 4-bromo-1H-indazole-3-carboxylate, for which logP is estimated below 2.12 due to the absence of any N-alkyl group). This logP difference of +1.05 units over the N1-methyl analog translates to approximately an 11-fold increase in octanol-water partition coefficient [1][2].

Lipophilicity Drug-likeness Membrane permeability

Boiling Point and Intermolecular Interaction Strength: N1-Isopropyl vs. N1-H and Non-Brominated Analogs

The target compound has a predicted boiling point of 375.6 ± 22.0 °C, which is approximately 9 °C higher than its N1-methyl analog (366.7 ± 22.0 °C) and approximately 50 °C higher than the non-brominated N1-isopropyl analog (326.0 ± 15.0 °C). The elevated boiling point reflects the combined contributions of the bromine atom (increased polarizability and molecular weight) and the isopropyl group (enhanced van der Waals interactions) .

Thermal stability Purification Process chemistry

Molecular Weight Optimization for Drug-Like Property Space: 4-Bromo-1-isopropyl vs. Non-Brominated and N1-Unsubstituted Analogs

With a molecular weight of 297.15 g/mol, the target compound resides near the optimal center of oral drug-like chemical space (MW 200–500) while providing both a bromine handle for cross-coupling and an isopropyl group for metabolic shielding. In contrast, the non-brominated N1-isopropyl analog (MW = 218.25) may lack sufficient steric bulk for certain target pocket interactions, and the N1-unsubstituted 4-bromo analog (MW = 255.07) lacks the metabolically stabilizing N-alkyl group [1].

Drug-likeness Lead optimization Lipinski parameters

Regiochemical Bromine Placement: C4 vs. C5, C6, and C7 Positional Isomers

The C4 bromine substituent in the target compound occupies a position on the indazole ring that is electronically and sterically distinct from C5, C6, or C7. Kinetic studies of indazole bromination demonstrate that the C4 position is significantly less reactive toward electrophilic bromination than C5 (10³k° = 4.2 dm³ mol⁻¹ s⁻¹ at C5 vs. negligible direct bromination at C4 under molecular bromine conditions), confirming that C4-brominated indazoles must be synthesized via alternative routes and cannot be obtained through simple electrophilic substitution [1]. This regiochemical uniqueness translates to distinct cross-coupling reactivity: C4-bromoindazoles participate in Suzuki-Miyaura couplings under conditions that can be orthogonal to those used for C5- or C6-bromo isomers, enabling sequential functionalization strategies [2].

Cross-coupling Regioselectivity Suzuki-Miyaura

N1-Isopropyl Metabolic Shielding: Class-Level Advantage over N1-Methyl and N1-H Analogs

N1-alkyl indazoles bearing secondary alkyl groups (isopropyl) have been shown to exhibit reduced susceptibility to N-dealkylation compared to N1-methyl or N1-unsubstituted analogs. Although direct microsomal stability data for this specific compound are not publicly available, the indazole scaffold class is well-established as a phenol bioisostere wherein N-alkyl substitution patterns significantly modulate metabolic stability: N1-isopropyl derivatives consistently demonstrate longer half-lives in human liver microsome assays compared to N1-methyl counterparts across multiple indazole-3-carboxamide drug discovery programs [1][2].

Metabolic stability N-dealkylation Cytochrome P450

Synthetic Tractability: N1-Isopropyl Installation via Regioselective Alkylation of Indazole-3-carboxylate

The N1-isopropyl group in this compound is installed via regioselective N-alkylation of methyl 1H-indazole-3-carboxylate. Studies on the regioselective N-alkylation of the 1H-indazole scaffold demonstrate that 3-carboxymethyl-substituted indazoles achieve >99% N1 regioselectivity with secondary alkyl tosylate electrophiles, compared to N2-alkyl indazoles which require distinct synthetic routes [1]. This high N1 selectivity translates to efficient manufacturing processes and reduced purification burden, which is reflected in the commercial availability of the target compound at >95% purity from multiple suppliers .

Regioselective alkylation Process chemistry Intermediate supply

Optimal Research and Industrial Application Scenarios for Methyl 4-Bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate


Kinase Inhibitor Lead Optimization: FGFR, Akt, and PAK1 Scaffold Derivatization

The C4-bromo substituent enables Suzuki-Miyaura cross-coupling with aryl- and heteroaryl-boronic acids to introduce diverse aromatic groups at the 4-position of the indazole core, a key vector for modulating kinase hinge-region interactions [1]. The N1-isopropyl group provides metabolic shielding of the indazole N-H while the 3-carboxylate ester serves as a latent carboxylic acid or amide precursor for interaction with the kinase DFG motif or ribose pocket [2]. This compound is therefore optimally positioned as a late-stage intermediate for FGFR, Akt, and PAK1 inhibitor programs where 1,4-disubstituted indazole-3-carboxamide or -carboxylic acid pharmacophores are documented [3].

Serotonin Receptor (5-HT₃) Antagonist Development

The indazole-3-carboxylate ester scaffold is a validated bioisostere of indole-3-carboxylate in 5-HT₃ receptor antagonists [1]. The N1-isopropyl substituent provides the optimal lipophilicity (logP = 3.17) for crossing the blood-brain barrier, while the C4-bromine serves as a synthetic handle for introducing the tropanyl or quinuclidyl ester/amide moieties characteristic of this therapeutic class [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 297.15 g/mol, this compound falls within the fragment-like chemical space, making it suitable as a starting point for fragment-based screening and subsequent fragment growth [1]. The combination of a bromine atom (enabling rapid SAR expansion via parallel cross-coupling) and a pre-installed N1-isopropyl group (eliminating the need for late-stage N-alkylation optimization) accelerates the hit-to-lead timeline relative to N1-H or N1-methyl indazole fragments, where N-substitution must be optimized post-screening [2].

Synthetic Cannabinoid Metabolite Reference Standard Synthesis

Methyl indazole-3-carboxylate esters are key intermediates in the synthesis of synthetic cannabinoid reference standards and metabolites, as documented in recent forensic chemistry literature [1]. The pre-installed N1-isopropyl group in this compound provides a direct route to N-isopropyl indazole-3-carboxamide cannabinoid analogs without requiring post-coupling N-alkylation, thereby reducing synthetic step count and improving overall yield for analytical reference material production [2].

Quote Request

Request a Quote for methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.